REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([CH2:8][C:9]([O:11]CC)=[O:10])=[N:4][CH:5]=[CH:6][CH:7]=1.[OH-].[Na+:15]>C1COCC1>[F:1][C:2]1[C:3]([CH2:8][C:9]([O-:11])=[O:10])=[N:4][CH:5]=[CH:6][CH:7]=1.[Na+:15] |f:1.2,4.5|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=CC1)CC(=O)OCC
|
Name
|
|
Quantity
|
6.9 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove the THF
|
Type
|
TEMPERATURE
|
Details
|
the residual aqueous solution was frozen
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=CC1)CC(=O)[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |